

# 5'-Methoxynobiletin: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	5'-Methoxynobiletin	
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An In-depth Examination of CAS Number, Synonyms, and Biological Activity

This technical guide provides a comprehensive overview of **5'-Methoxynobiletin**, a polymethoxyflavone with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical identity, pharmacological properties, and underlying mechanisms of action.

## **Chemical Identity**

CAS Number: 6965-36-2

#### Synonyms:

- 5,6,7,8,3',4',5'-Heptamethoxyflavone
- NSC-67580
- CHEBI:79477
- 2-(3,4,5-Trimethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one

## **Quantitative Pharmacological Data**

The following table summarizes key quantitative data related to the biological activity of **5'-Methoxynobiletin** and its closely related analogue, 5-Demethylnobiletin.

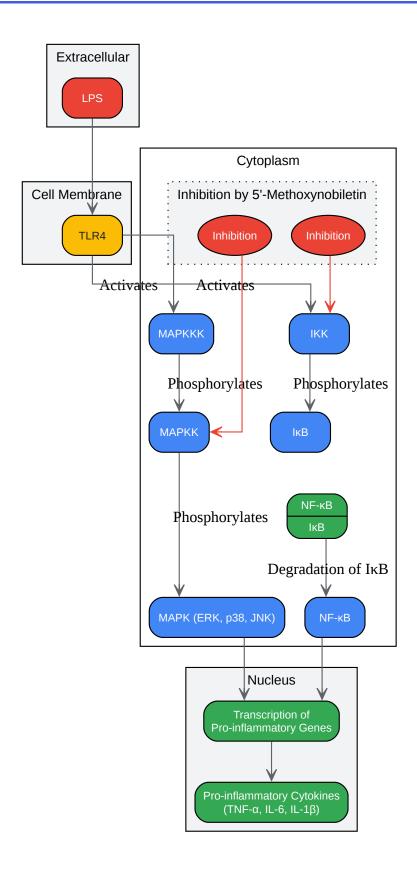


Parameter	Compound	Value	Species/Cell Line	Experimental Model
Oral Bioavailability	5'- Methoxynobiletin	8-11%	Rat	Pharmacokinetic study
Antinociceptive Activity (Neurogenic Phase)	5'- Methoxynobiletin	68% inhibition	Mouse	Formalin-induced nociception
Antinociceptive Activity (Inflammatory Phase)	5'- Methoxynobiletin	91% inhibition	Mouse	Formalin-induced nociception
Elastase Release Inhibition	5- Demethylnobileti n	48% inhibition at 10 μM	Human Neutrophils	In vitro assay
p-ERK1/2 Downregulation	5- Demethylnobileti n	Downregulated to 2.7 (relative to TPA group at 5.3)	Mouse	TPA-induced psoriasis-like skin lesions
p-p38 MAPK Downregulation	5- Demethylnobileti n	Downregulated to 1.2 (relative to TPA group at 5.7)	Mouse	TPA-induced psoriasis-like skin lesions

## **Anti-Inflammatory Signaling Pathways**

**5'-Methoxynobiletin** exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators. **5'-Methoxynobiletin** has been shown to inhibit these pathways, thereby reducing the inflammatory response.





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Caption: LPS-induced inflammatory signaling pathway and points of inhibition by **5'-Methoxynobiletin**.

## **Experimental Protocols**In Vitro Anti-Inflammatory Activity Assay

Cell Line: RAW 264.7 murine macrophage cell line.

#### Methodology:

- Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Cell Seeding: Cells are seeded in 24-well plates at a density of 4 x 10^5 cells/mL and allowed to adhere overnight.[1]
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of **5'-Methoxynobiletin**. After a 1-hour pre-incubation period, cells are stimulated with 1 μg/mL of lipopolysaccharide (LPS) for 24 hours.[1]
- Measurement of Pro-inflammatory Mediators:
  - Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
  - Cytokine Production (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][2]
  - Protein Expression (iNOS, COX-2): After treatment, cells are lysed, and total protein is extracted. The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blot analysis using specific primary antibodies. β-actin is typically used as a loading control.[2]

## In Vivo Pharmacokinetic Study



Animal Model: Male Wistar rats.

#### Methodology:

- Dosing:
  - Intravenous (IV) Administration: A single dose of 10 mg/kg of 5'-Methoxynobiletin is administered intravenously.
  - Oral (PO) Administration: A single dose of 50 mg/kg of 5'-Methoxynobiletin is administered orally.
- Blood Sampling: Blood samples are collected at predetermined time points postadministration.
- Sample Processing: Plasma is separated from the blood samples by centrifugation.
- Quantification: The concentration of 5'-Methoxynobiletin in the plasma samples is determined using a validated Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method.
- Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using appropriate pharmacokinetic software to determine parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

### In Vivo Antinociceptive Activity Assay

Animal Model: Swiss mice.

#### Methodology:

- Dosing: A single oral dose of 100 mg/kg of 5'-Methoxynobiletin is administered.
- Formalin Test: 30 minutes after drug administration, 20 μL of a 2.5% formalin solution is injected into the subplantar region of the right hind paw.
- Behavioral Observation: The time the animal spends licking the injected paw is recorded during two distinct phases:



- Neurogenic Phase (Early Phase): 0-5 minutes post-formalin injection.
- Inflammatory Phase (Late Phase): 15-30 minutes post-formalin injection.
- Data Analysis: The percentage of inhibition of the nociceptive response is calculated by comparing the licking time of the treated group with that of a vehicle-treated control group.

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### References

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